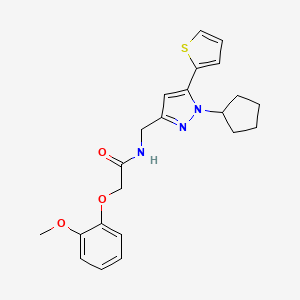
N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C22H25N3O3S and its molecular weight is 411.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's structure, synthesis, biological mechanisms, and relevant research findings.
Structural Characteristics
The compound features several significant structural components:
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms, known for its diverse biological activities.
- Cyclopentyl Group : A five-membered saturated ring that contributes to the compound's hydrophobic properties.
- Thiophene Ring : A sulfur-containing five-membered ring that enhances the compound's electronic properties.
- Methoxyphenoxy Group : This moiety may influence solubility and receptor interactions.
The molecular formula of this compound is C21H24N4O3S, with a molecular weight of approximately 420.50 g/mol.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Pyrazole Core : This can be achieved through condensation reactions involving appropriate precursors.
- Introduction of the Cyclopentyl and Thiophene Groups : These groups are added via substitution reactions or coupling methods.
- Final Acetylation : The acetamide functionality is introduced as a final step to complete the synthesis.
This compound is believed to exert its biological effects through interactions with various molecular targets, including:
- G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR activity, which is critical in numerous physiological processes.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in inflammatory pathways, potentially providing therapeutic effects against conditions like arthritis and other inflammatory diseases.
Pharmacological Effects
Research indicates that compounds with similar structures often exhibit:
- Anti-inflammatory Activity : By inhibiting pro-inflammatory cytokines and mediators.
- Analgesic Properties : Reducing pain through modulation of pain pathways.
A comparative analysis with similar compounds shows that variations in side chains significantly influence their biological profiles. For instance, pyrazole derivatives have been linked to a broad spectrum of activities, including anti-cancer and anti-diabetic effects .
In Vitro Studies
Several studies have explored the biological activity of pyrazole derivatives:
- A study demonstrated that pyrazole compounds exhibited significant inhibition of cyclooxygenase (COX) enzymes, leading to reduced inflammation .
- Another investigation highlighted the ability of certain pyrazole derivatives to modulate neurotransmitter systems, suggesting potential applications in treating neuropsychiatric disorders .
In Vivo Studies
Animal model studies have shown promise in using pyrazole derivatives for:
- Pain Relief : Demonstrating efficacy in reducing pain responses in models of acute and chronic pain.
- Anti-inflammatory Effects : Reducing swelling and inflammation in models of arthritis .
Comparative Table of Biological Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-chlorophenyl)-N'-(pyrazol-3-yloxy)-urea | Urea linkage | Anti-inflammatory |
| N-(5-methylpyrazol-3-yloxy)-N'-(4-methoxyphenyl)urea | Methoxy substitution | Analgesic |
| N-(cyclopentyl-thiophen-pyrazol-acetamide) | Unique combination | Potential anti-inflammatory and analgesic |
Propiedades
IUPAC Name |
N-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-27-19-9-4-5-10-20(19)28-15-22(26)23-14-16-13-18(21-11-6-12-29-21)25(24-16)17-7-2-3-8-17/h4-6,9-13,17H,2-3,7-8,14-15H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCBQLDTIFJROV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC2=NN(C(=C2)C3=CC=CS3)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














